KIN1408

Description

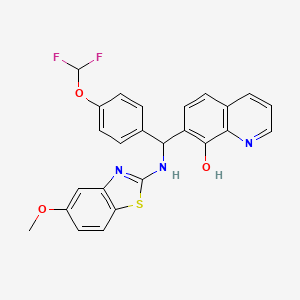

Structure

3D Structure

Properties

IUPAC Name |

7-[[4-(difluoromethoxy)phenyl]-[(5-methoxy-1,3-benzothiazol-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F2N3O3S/c1-32-17-9-11-20-19(13-17)29-25(34-20)30-21(15-4-7-16(8-5-15)33-24(26)27)18-10-6-14-3-2-12-28-22(14)23(18)31/h2-13,21,24,31H,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGBFDHVEQJPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC(C3=CC=C(C=C3)OC(F)F)C4=C(C5=C(C=CC=N5)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

KIN1408: A Technical Guide to its Mechanism of Action in the Antiviral Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) signaling pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its engagement with the innate immune system to elicit a potent antiviral state. It includes a summary of its antiviral activity, a detailed description of the signaling cascade it initiates, comprehensive experimental protocols for studying its effects, and visual representations of the key pathways and workflows.

Introduction

The emergence of novel and re-emerging RNA viruses poses a significant threat to global health, necessitating the development of broad-spectrum antiviral therapeutics. One promising strategy is to target host innate immune pathways to induce a robust and wide-ranging antiviral state. This compound, a derivative of the parent compound KIN1400, has been identified as a potent activator of the RLR pathway, a critical component of the host's first-line defense against viral infections.[1] By activating this pathway, this compound induces the expression of a suite of antiviral genes, effectively inhibiting the replication of viruses from diverse families, including Flaviviridae, Filoviridae, Orthomyxoviridae, Arenaviridae, and Paramyxoviridae.[1]

Quantitative Antiviral Activity

This compound exhibits a potent and broad-spectrum antiviral profile. The following table summarizes the available quantitative data on its efficacy and cytotoxicity.

| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Flaviviridae | Hepatitis C Virus (HCV) | Huh7 | <2 (prophylactic) | Not Reported | Not Reported | [2] |

| ~2-5 (therapeutic) | [2] | |||||

| Dengue Virus (DENV-2) | Huh7 | Not Reported | Not Reported | Not Reported | [1] | |

| Filoviridae | Ebola Virus (EBOV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |

| Paramyxoviridae | Nipah Virus (NiV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |

| Arenaviridae | Lassa Virus (LASV) | HUVEC | Not Reported | Not Reported | Not Reported | [1] |

| Orthomyxoviridae | Influenza A Virus (IAV) | Not Reported | Not Reported | Not Reported | Not Reported | [1] |

Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) data for this compound are not extensively available in the public domain. The EC50 for HCV is for the parent compound KIN1400. Further studies are required to establish a comprehensive quantitative profile for this compound.

Mechanism of Action: RLR Pathway Activation

This compound functions as a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical arm of the innate immune system responsible for detecting viral RNA in the cytoplasm.[1][3] The mechanism of action is characterized by the induction of a signaling cascade that culminates in the production of type I interferons and other antiviral gene products.

Upstream Signaling: Targeting the RLR Sensors

While the direct molecular target of this compound has not been definitively identified, evidence suggests it acts at or upstream of the mitochondrial antiviral-signaling protein (MAVS).[1] The RLR pathway is initiated by the recognition of viral RNA by two key cytosolic sensors:

-

RIG-I (Retinoic acid-inducible gene I): Typically recognizes short, double-stranded RNA (dsRNA) and RNA with a 5'-triphosphate group.[4] A related compound, KIN1148, has been shown to directly bind to RIG-I, suggesting a similar mechanism for this compound.[5]

-

MDA5 (Melanoma differentiation-associated protein 5): Recognizes long dsRNA structures.[6]

Upon binding viral RNA (or in this case, being activated by this compound), RIG-I and MDA5 undergo a conformational change, exposing their caspase activation and recruitment domains (CARDs).

MAVS Aggregation and Signalosome Formation

The exposed CARDs of activated RIG-I/MDA5 interact with the CARD domain of MAVS, an adaptor protein located on the outer mitochondrial membrane.[4] This interaction seeds the polymerization of MAVS into large, prion-like aggregates.[1] These MAVS aggregates serve as a signaling platform, recruiting downstream signaling molecules to form a "signalosome."

TBK1 and IKKε Activation

The MAVS signalosome recruits several key proteins, including TNF receptor-associated factors (TRAFs), which in turn recruit the kinases TBK1 (TANK-binding kinase 1) and IKKε (IκB kinase ε).[1] This proximity leads to the phosphorylation and activation of TBK1 and IKKε.

IRF3 Activation and Nuclear Translocation

Activated TBK1/IKKε then phosphorylate the transcription factor IRF3 (Interferon Regulatory Factor 3).[1] Phosphorylation induces the dimerization of IRF3, which then translocates from the cytoplasm to the nucleus.

Antiviral Gene Expression

In the nucleus, IRF3 dimers, along with other transcription factors like NF-κB, bind to the promoter regions of target genes, driving the expression of a wide array of antiviral proteins, including:

-

Type I Interferons (IFN-α/β): Secreted from the cell to signal to neighboring cells, inducing an antiviral state.

-

Interferon-Stimulated Genes (ISGs): A broad class of proteins with direct antiviral functions, such as Mx1, IFIT1, and OAS.[1]

The induction of these genes establishes a powerful antiviral state within the host, inhibiting viral replication and spread.

Signaling Pathway and Experimental Workflow Diagrams

This compound-Induced RLR Signaling Pathway

Caption: this compound activates the RLR pathway, leading to antiviral gene expression.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the antiviral and signaling effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the antiviral activity and mechanism of action of this compound. These are based on methodologies described in the primary literature.[1]

Cell Culture and Reagents

-

Cell Lines: Huh7 (human hepatoma), HEK293 (human embryonic kidney), HUVEC (human umbilical vein endothelial cells), Vero (African green monkey kidney).

-

Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, sodium pyruvate, and non-essential amino acids.

-

This compound Stock: Dissolve this compound in DMSO to a stock concentration of 10 mM and store at -20°C.

Antiviral Activity Assay (Plaque Assay)

This protocol determines the quantity of infectious virus particles produced following this compound treatment.

-

Cell Seeding: Seed host cells (e.g., Vero cells for many viruses) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Treatment and Infection:

-

Pre-treat target cells (e.g., Huh7, HUVEC) with varying concentrations of this compound or DMSO vehicle control for a specified period (e.g., 24 hours).

-

Infect the cells with the virus of interest at a specific Multiplicity of Infection (MOI) for 1-2 hours.

-

Remove the viral inoculum and replace it with fresh media containing this compound or DMSO.

-

-

Supernatant Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the cell culture supernatant.

-

Serial Dilution: Perform 10-fold serial dilutions of the collected supernatants in serum-free media.

-

Infection of Monolayer: Infect the confluent monolayer of host cells (from step 1) with the serially diluted virus samples for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Staining and Counting:

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the cell monolayer with a solution like crystal violet.

-

Count the number of plaques (zones of cell death) for each dilution.

-

-

Titer Calculation: Calculate the viral titer in Plaque Forming Units per milliliter (PFU/mL).

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA and ISG Expression

This protocol quantifies the levels of viral RNA and the expression of host antiviral genes.

-

Cell Treatment and Infection: Treat and infect cells with this compound and virus as described in the antiviral activity assay.

-

RNA Extraction: At desired time points, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers for the viral gene of interest or host ISGs (e.g., IFIT1, MX1, OAS1), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to a housekeeping gene (e.g., GAPDH, ACTB).

-

Calculate the fold change in gene expression using the ΔΔCt method.

-

Western Blot for IRF3 and TBK1 Phosphorylation

This protocol detects the activation of key signaling proteins in the RLR pathway.

-

Cell Treatment: Treat cells with this compound or a positive control (e.g., Sendai virus infection) for various time points.

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated IRF3 (p-IRF3) and phosphorylated TBK1 (p-TBK1). Also, probe for total IRF3, total TBK1, and a loading control (e.g., β-actin, GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Immunofluorescence for IRF3 Nuclear Translocation

This protocol visualizes the movement of activated IRF3 into the nucleus.

-

Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and treat with this compound or controls.

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cell membranes with a detergent such as 0.1% Triton X-100.

-

-

Blocking: Block with a solution containing serum (e.g., goat serum) to reduce non-specific antibody binding.

-

Antibody Staining:

-

Incubate with a primary antibody against IRF3.

-

Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

-

-

Nuclear Staining: Counterstain the nuclei with DAPI or Hoechst stain.

-

Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Capture images to assess the subcellular localization of IRF3.

Conclusion

This compound is a promising broad-spectrum antiviral agent that functions by activating the host's innate immune system through the RLR pathway. Its ability to induce a robust antiviral state, characterized by the MAVS-dependent activation of TBK1 and IRF3 and the subsequent expression of antiviral genes, makes it a valuable tool for antiviral research and a potential candidate for therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers seeking to investigate and further characterize the antiviral properties and mechanism of action of this compound and similar immune-modulatory molecules. Further research is warranted to identify its direct molecular target and to fully elucidate its quantitative antiviral profile against a wider range of viruses.

References

- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of MDA5 Requires Higher-Order RNA Structures Generated during Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Balancing Act: MDA5 in Antiviral Immunity and Autoinflammation - PMC [pmc.ncbi.nlm.nih.gov]

KIN1408: A Potent RIG-I-Like Receptor Agonist for Broad-Spectrum Antiviral and Potential Oncologic Applications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating significant potential as a broad-spectrum antiviral agent and a promising candidate for cancer immunotherapy. As a hydroxyquinoline derivative, this compound activates the innate immune system by signaling through the mitochondrial antiviral signaling (MAVS) protein, leading to the robust activation of Interferon Regulatory Factor 3 (IRF3). This activation cascade culminates in the expression of a wide array of antiviral and immune-modulatory genes, establishing a potent host-directed antiviral state against a variety of RNA viruses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative antiviral efficacy, detailed experimental protocols for its characterization, and its emerging role in oncology.

Introduction

The emergence and re-emergence of pathogenic RNA viruses pose a significant and ongoing threat to global health, necessitating the development of broad-spectrum antiviral therapies. Host-directed immunomodulatory agents, which enhance the body's natural defense mechanisms, represent a promising strategy to combat a wide range of viral pathogens. This compound has been identified as a potent activator of the RLR pathway, a critical component of the innate immune system responsible for detecting viral RNA and initiating an antiviral response.[1][2] This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Mechanism of Action: The RIG-I Signaling Pathway

This compound functions as an agonist of the RIG-I-like receptor pathway.[1][2] Upon cellular entry, this compound initiates a signaling cascade that mimics the natural antiviral response. The core mechanism involves the activation of IRF3 through a MAVS-dependent pathway.[2] This leads to the induction of a suite of innate immune genes, including key antiviral effectors and cytokines.[1][2]

The signaling pathway initiated by this compound can be visualized as follows:

Quantitative Data on Antiviral Activity

This compound exhibits broad-spectrum antiviral activity against a range of RNA viruses. The following table summarizes the available quantitative data on its efficacy.

| Virus Family | Virus | Cell Line | Assay Type | This compound Concentration | Result | Reference |

| Flaviviridae | Dengue Virus 2 (DENV2) | THP-1 | RNA levels | Not Specified | Suppression of DENV2 RNA | [2] |

| Hepatitis C Virus (HCV) | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] | |

| Filoviridae | Ebola Virus (EBOV) | HUVEC | Plaque Assay | 5 µM | 1.5-log unit decrease in infectious virus particles | [1] |

| Paramyxoviridae | Nipah Virus (NiV) | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |

| Orthomyxoviridae | Influenza A Virus | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |

| Arenaviridae | Lassa Virus | Not Specified | Not Specified | Not Specified | Antiviral Activity | [2] |

Quantitative Data on Innate Immune Gene Induction

Treatment of cells with this compound leads to the upregulation of various innate immune genes. The following table presents a summary of the induced genes in PMA-differentiated THP-1 cells.

| Gene | Function | Fold Induction (Concentration) | Reference |

| MDA5 | dsRNA sensor | Induced (Concentration not specified) | [2] |

| RIG-I | RNA sensor | Induced (Concentration not specified) | [2] |

| Mx1 | Antiviral GTPase | Induced (Concentration not specified) | [2] |

| IRF7 | Interferon regulatory factor | Induced (Concentration not specified) | [2] |

| IFIT1 | Antiviral protein | Induced (Concentration not specified) | [2] |

Note: Detailed fold-change data from microarray analysis can be accessed from the Gene Expression Omnibus (GEO) database under accession number GSE74047.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Antiviral Assays

Objective: To determine the antiviral efficacy of this compound against a target virus.

Materials:

-

Target virus stock of known titer (e.g., DENV, EBOV)

-

Permissive cell line (e.g., THP-1, HUVEC, Huh7)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Reagents for viral load quantification (e.g., plaque assay, RT-qPCR)

Workflow Diagram:

Detailed Protocol (Example: Plaque Assay for Ebola Virus):

-

Seed HUVEC cells in 24-well plates and grow to confluency.

-

Pre-treat cells with this compound at desired concentrations (e.g., 1 µM and 5 µM) or DMSO as a vehicle control for 22 hours.

-

Replace the medium with fresh medium containing the same concentrations of this compound or DMSO.

-

Two hours later, infect the cells with Ebola virus at a multiplicity of infection (MOI) of 0.5.

-

After 1 hour of incubation, remove the virus inoculum and replace it with fresh medium containing this compound or DMSO.

-

Incubate the plates for 96 hours.

-

Collect the cell culture supernatant and clarify by centrifugation.

-

Perform a conventional plaque assay on Vero E6 cells to determine the number of infectious virus particles.

Gene Expression Analysis by RT-qPCR

Objective: To quantify the induction of innate immune genes upon this compound treatment.

Materials:

-

THP-1 cells

-

PMA (phorbol 12-myristate 13-acetate)

-

This compound (dissolved in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix and primers for target genes (e.g., IFIT1, Mx1) and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Workflow Diagram:

Detailed Protocol:

-

Differentiate THP-1 cells with 40 nM PMA for 24-30 hours.

-

Treat the differentiated cells with this compound at various concentrations (e.g., 0.625 µM, 2.5 µM, 10 µM) or DMSO for 20 hours.

-

Isolate total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR using a qPCR master mix, cDNA template, and primers specific for the target innate immune genes and a housekeeping gene.

-

Calculate the relative gene expression (fold induction) using the comparative Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing to the DMSO-treated control.

Application in Cancer Therapy: The Viral Mimicry Hypothesis

Recent research has highlighted the potential of inducing an antiviral-like state within the tumor microenvironment to stimulate anti-tumor immunity. This concept, known as "viral mimicry," involves triggering innate immune sensors, such as RIG-I, to make the tumor appear as if it were virally infected. This, in turn, can lead to the recruitment and activation of immune cells that can recognize and eliminate cancer cells.

While direct in vivo studies of this compound in cancer models are not yet widely published, its mechanism of action as a potent RIG-I agonist strongly suggests its potential in this therapeutic area. By activating the RIG-I pathway, this compound could potentially:

-

Induce the production of type I interferons and other cytokines within the tumor microenvironment, leading to enhanced immune cell infiltration and activation.

-

Promote the maturation of dendritic cells, leading to improved antigen presentation and the priming of tumor-specific T cells.

-

Directly induce apoptosis in some cancer cells through the activation of innate immune signaling pathways.

Further investigation into the efficacy of this compound in various cancer models is warranted to fully elucidate its potential as a novel cancer immunotherapy.

Conclusion

This compound is a promising small molecule RIG-I-like receptor agonist with potent, broad-spectrum antiviral activity. Its well-defined mechanism of action, involving the activation of the MAVS-IRF3 signaling axis and the subsequent induction of a robust innate immune response, makes it an attractive candidate for further development as a host-directed antiviral therapeutic. Furthermore, its ability to induce a "viral mimicry" state suggests exciting possibilities for its application in cancer immunotherapy. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this compound.

References

KIN1408: A Potent Modulator of the IRF3-Dependent Antiviral Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The innate immune system serves as the first line of defense against viral pathogens, relying on the rapid detection of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs).[1][2] A critical outcome of this recognition is the activation of the transcription factor Interferon Regulatory Factor 3 (IRF3), which orchestrates the expression of type I interferons (IFNs) and numerous other antiviral genes.[1][2] These gene products collectively establish a cellular antiviral state that restricts viral replication and spread.[2] Small molecule agonists capable of stimulating IRF3 activation represent a promising therapeutic strategy for inducing broad-spectrum antiviral immunity.[1] This document provides a comprehensive technical overview of KIN1408, a novel small molecule identified as a potent agonist of the RIG-I-like receptor (RLR) pathway, culminating in robust IRF3 activation.[1][3]

Core Mechanism: this compound and the RLR-MAVS-IRF3 Signaling Axis

This compound functions as an agonist of the RIG-I-like receptor (RLR) pathway, a key cytosolic surveillance system for detecting viral RNA.[1][3] The activation of this pathway by this compound is critically dependent on the mitochondrial antiviral-signaling (MAVS) protein and IRF3 itself.[1] While the precise molecular target has not been definitively identified, studies suggest that this compound and its parent compounds act at or upstream of MAVS to initiate the signaling cascade.[1][4]

Upon activation, the pathway proceeds as follows:

-

Initiation: this compound treatment mimics the presence of a viral PAMP, initiating signaling through the RLR pathway.

-

MAVS Aggregation: The signal is transduced to the mitochondrial adaptor protein MAVS, causing it to form prion-like aggregates.

-

TBK1/IKKε Recruitment: These MAVS aggregates serve as a scaffold to recruit and activate downstream kinases, primarily TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[1][5]

-

IRF3 Phosphorylation: Activated TBK1/IKKε phosphorylates IRF3 at specific serine residues in its C-terminal domain.[1][6][7][8]

-

Dimerization and Nuclear Translocation: Phosphorylation induces a conformational change in IRF3, leading to its homodimerization.[9][10][11] The IRF3 dimer then translocates from the cytoplasm to the nucleus.[9][11]

-

Gene Transcription: In the nucleus, the IRF3 dimer binds to specific DNA sequences known as interferon-stimulated response elements (ISREs) in the promoters of target genes, driving the transcription of type I IFNs (e.g., IFN-β) and a host of other interferon-stimulated genes (ISGs) that establish an antiviral state.[1][3]

Data Presentation: Quantitative Analysis of this compound Activity

This compound is a structural analog of the parent compound KIN1400, designed for improved solubility and medicinal chemistry properties while retaining potent biological activity.[1] Quantitative assays have demonstrated its ability to induce key markers of IRF3 pathway activation and suppress viral replication.

Table 1: Induction of IRF3 Phosphorylation

This table summarizes the relative increase in phosphorylated IRF3 (IRF3-P) in Huh7 cells treated with this compound and related compounds compared to a DMSO vehicle control, as quantified by immunoblot band densitometry.[1]

| Compound | Fold Induction of IRF3-P (vs. DMSO) |

| KIN1400 (Parent) | 2.4-fold |

| This compound | 1.6-fold |

| KIN1409 | 3.6-fold |

Table 2: Antiviral Activity of this compound

This table details the broad-spectrum antiviral efficacy of this compound against several RNA viruses in human umbilical vein endothelial cells (HUVECs). Cells were pre-treated with this compound for 24 hours before infection.[1]

| Virus | Family | Concentration | Result (vs. DMSO control) |

| Ebola Virus (EBOV) | Filoviridae | 1 µM | Significant reduction in viral titer |

| 5 µM | Further significant reduction in viral titer | ||

| Nipah Virus (NiV) | Paramyxoviridae | 1 µM | Significant reduction in viral titer |

| 5 µM | Further significant reduction in viral titer | ||

| Lassa Virus (LASV) | Arenaviridae | 1 µM | Significant reduction in viral titer |

| 5 µM | Further significant reduction in viral titer |

Table 3: Induction of Innate Immune Genes by this compound

This table lists key IRF3-dependent genes whose expression is induced by this compound treatment in PMA-differentiated THP-1 human monocytic cells.[3]

| Gene | Protein Function |

| MDA5 (IFIH1) | RIG-I-like receptor; senses viral dsRNA |

| RIG-I (DDX58) | RIG-I-like receptor; senses viral ssRNA |

| Mx1 | GTP-binding protein with antiviral activity |

| IRF7 | Transcription factor, key regulator of type I IFN |

| IFIT1 (ISG56) | Interferon-induced protein; inhibits translation |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound, adapted from published studies.[1]

Protocol 1: IRF3 Phosphorylation by Immunoblot Analysis

This protocol details the detection of IRF3 phosphorylation, a key marker of its activation.

-

Cell Culture and Treatment:

-

Seed Huh7 or HEK293 cells in 6-well plates and grow to 80-90% confluency.

-

Treat cells with the desired concentration of this compound (e.g., 0.5 µM - 20 µM) or 0.5% DMSO (vehicle control) for 20-24 hours. A positive control, such as Sendai virus (SeV) infection (100 HAU/ml), should be included.

-

-

Protein Lysate Preparation:

-

Wash cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells directly in the well with 200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (total protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Immunoblotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load 20-30 µg of protein per lane onto an 8-10% polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF3 (e.g., anti-Phospho-IRF3 Ser386).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody for total IRF3 and a loading control (e.g., GAPDH or β-tubulin) to ensure equal protein loading.

-

Quantify band intensities using software like ImageJ. Normalize the phospho-IRF3 signal to the total IRF3 or loading control signal.

-

Protocol 2: Antiviral Activity by Plaque Assay

This protocol measures the ability of this compound to inhibit the production of infectious viral particles.

-

Cell Seeding and Pre-treatment:

-

Seed target cells (e.g., HUVECs for EBOV, Vero E6 for LASV) in 24-well plates to form a confluent monolayer.

-

Twenty-four hours prior to infection, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 1 µM, 5 µM) or 0.5% DMSO as a control.

-

-

Virus Infection:

-

Remove the treatment medium and infect the cells with the virus (e.g., EBOV at an MOI of 0.5) for 1 hour at 37°C to allow for viral adsorption.

-

-

Overlay and Incubation:

-

Remove the virus inoculum and wash the cells gently with PBS.

-

Overlay the cell monolayer with a semi-solid medium (e.g., containing 0.8% agarose or methylcellulose) supplemented with the respective concentrations of this compound or DMSO.

-

Incubate the plates at 37°C for a period sufficient for plaque formation (e.g., 2-8 days, depending on the virus).

-

-

Plaque Visualization and Quantification:

-

Fix the cells (e.g., with 10% formalin).

-

Remove the overlay and stain the cell monolayer with a solution like 0.1% crystal violet. Plaques will appear as clear zones where cells have been lysed.

-

Count the number of plaques in each well to determine the viral titer in Plaque Forming Units per milliliter (PFU/mL).

-

-

Data Analysis:

-

Calculate the percent inhibition of viral replication for each this compound concentration relative to the DMSO control.

-

Conclusion

This compound is a potent small molecule agonist of the RLR pathway that effectively drives IRF3 activation.[1][3] Through its MAVS-dependent mechanism, it induces the phosphorylation and nuclear translocation of IRF3, leading to the transcription of a broad array of antiviral genes.[1] This activity translates to significant, broad-spectrum inhibition of multiple pathogenic RNA viruses.[1][3] As an analog with improved pharmaceutical properties over its parent compound, this compound represents a valuable tool for studying innate immunity and a promising lead candidate for the development of host-directed antiviral therapies.

References

- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Innate Immunity: Editorial Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Regulation of IRF3 activation in human antiviral signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TBK1 and IRF3 are potential therapeutic targets in Enterovirus A71-associated diseases | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. Adenovirus Induction of IRF3 Occurs through a Binary Trigger Targeting Jun N-Terminal Kinase and TBK1 Kinase Cascades and Type I Interferon Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoflavone Agonists of IRF-3 Dependent Signaling Have Antiviral Activity against RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KIN1408 on Innate Immune Gene Expression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity.[1] It is a derivative of the hydroxyquinoline compound KIN1400.[2] this compound stimulates the host's innate immune response, a critical first line of defense against viral pathogens.[3][4] This document provides an in-depth technical guide on the mechanism of action of this compound, its specific effects on the expression of innate immune genes, and the experimental protocols used to elucidate these effects. The therapeutic potential of this compound lies in its ability to modulate the innate immune system to combat a wide range of RNA viruses, including West Nile virus, dengue virus, hepatitis C virus, and Ebola virus.[2][5]

Core Mechanism of Action: RLR Pathway Activation

This compound functions by activating the RLR signaling pathway to induce an antiviral state.[1][2] This pathway is a key component of the innate immune system that detects viral RNA in the cytoplasm.[4] The activation of this pathway by this compound is dependent on the mitochondrial antiviral-signaling (MAVS) protein and results in the activation of Interferon Regulatory Factor 3 (IRF3).[2] Activated IRF3 then translocates to the nucleus to drive the expression of a suite of antiviral genes, including interferons and interferon-stimulated genes (ISGs).[2][6] Notably, this compound induces a robust antiviral response with only weak induction of IFN-β and IFN-λ2/3, which could be advantageous in avoiding the side effects associated with high-dose interferon therapies.[2]

Quantitative Effects on Innate Immune Gene Expression

Treatment of various cell types with this compound leads to a dose-dependent increase in the expression of several key innate immune genes. The table below summarizes the genes known to be upregulated by this compound. The induction levels are comparable to those of its parent compound, KIN1400.[2]

| Gene Symbol | Gene Name | Function in Innate Immunity | Expression Change with this compound |

| MDA5 | Melanoma Differentiation-Associated protein 5 | A RIG-I-like receptor that detects viral double-stranded RNA. | Upregulated (Dose-dependent) |

| RIG-I | Retinoic acid-Inducible Gene I (DDX58) | A key cytosolic pattern recognition receptor that senses viral RNA.[2] | Upregulated (Dose-dependent) |

| Mx1 | MX Dynamin Like GTPase 1 | An interferon-induced GTPase with broad antiviral activity against a range of RNA viruses.[2] | Upregulated (Dose-dependent) |

| IRF7 | Interferon Regulatory Factor 7 | A master regulator of type I interferon responses.[2] | Upregulated (Dose-dependent) |

| IFIT1 | Interferon-Induced Protein with Tetratricopeptide Repeats 1 | An interferon-stimulated gene that inhibits viral replication by binding to viral RNA.[2] | Upregulated (Dose-dependent) |

| IFIT2 | Interferon-Induced Protein with Tetratricopeptide Repeats 2 | An interferon-stimulated gene with antiviral properties.[2] | Upregulated (Dose-dependent) |

| IFITM1 | Interferon-Induced Transmembrane Protein 1 | Restricts viral entry into host cells.[2] | Upregulated (Dose-dependent) |

| OAS3 | 2'-5'-Oligoadenylate Synthetase 3 | Synthesizes 2'-5'-linked oligoadenylates upon binding viral dsRNA, leading to RNase L activation and viral RNA degradation.[2] | Upregulated (Dose-dependent) |

| IFN-β | Interferon Beta | A type I interferon that plays a crucial role in antiviral defense.[2] | Weakly Upregulated |

| IFN-λ2/3 | Interferon Lambda 2/3 | Type III interferons with antiviral activity, particularly at mucosal surfaces.[2] | Weakly Upregulated |

Experimental Protocols

The characterization of this compound's effects on innate immune gene expression has been achieved through a combination of molecular biology techniques. Below are representative methodologies.

Cell Culture and Treatment

-

Cell Lines: Human monocytic THP-1 cells are a common model. They are differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA) at a concentration of 40 nM for 30-48 hours.[5][7] Human hepatoma Huh7 cells and Human Umbilical Vein Endothelial Cells (HUVECs) have also been utilized.[2]

-

Compound Treatment: Differentiated THP-1 cells are treated with this compound at various concentrations, typically ranging from 0.625 µM to 10 µM, for a period of 20 hours.[5][7] A vehicle control, such as 0.5% DMSO, is run in parallel.[2][7]

Gene Expression Analysis

-

Microarray Analysis: For a global view of transcriptional changes, microarray analysis is performed. Differentiated THP-1 cells are treated with this compound, and total cellular RNA is harvested using a suitable lysis buffer (e.g., RLT buffer).[2] The RNA is then processed and hybridized to a microarray chip to assess the expression levels of thousands of genes simultaneously.[7]

-

Quantitative Real-Time PCR (qRT-PCR): To validate microarray findings and quantify the expression of specific genes, qRT-PCR is employed. Total RNA is extracted from treated cells, and cDNA is synthesized. The levels of target gene expression (e.g., IFIT1, IFIT2) are measured and normalized to a housekeeping gene like GAPDH.[2]

-

Immunoblot Analysis: To confirm that changes in mRNA levels translate to protein expression, immunoblotting (Western blotting) is conducted. Cell lysates are prepared from this compound-treated cells, and proteins are separated by SDS-PAGE. Specific antibodies are used to detect the expression levels of proteins such as MDA5, RIG-I, Mx1, IRF7, and IFIT1.[2]

Conclusion and Future Directions

This compound is a potent activator of the RLR pathway, leading to the robust, dose-dependent induction of a wide array of innate immune and antiviral genes.[1][2] Its mechanism of action, centered on the MAVS-dependent activation of IRF3, positions it as a promising host-directed antiviral therapeutic.[2][5] By stimulating the intrinsic antiviral capabilities of the host cell, this compound has the potential to be effective against a broad spectrum of RNA viruses, a significant advantage in the context of emerging viral threats.[2] Further research into the clinical efficacy and safety profile of this compound and similar hydroxyquinoline compounds is warranted to fully realize their therapeutic potential in treating viral infections.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. enkilife.com [enkilife.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Characterization of a Novel Compound That Stimulates STING-Mediated Innate Immune Activity in an Allele-Specific Manner [frontiersin.org]

- 7. GEO Accession viewer [ncbi.nlm.nih.gov]

KIN1408: A Broad-Spectrum Antiviral Agent Activating the RIG-I-Like Receptor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Emerging and re-emerging RNA viruses pose a significant and ongoing threat to global public health, highlighting the urgent need for broad-spectrum antiviral therapeutics.[1] One promising strategy is to target host innate immunity to elicit a wide-ranging antiviral state. KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, a critical host surveillance system for detecting viral RNA.[2][3] By activating this pathway, this compound induces a potent interferon response and the expression of numerous antiviral genes, effectively suppressing the replication of a diverse array of pathogenic RNA viruses. This technical guide provides a comprehensive overview of the mechanism, activity, and experimental evaluation of this compound.

Mechanism of Action: RLR Pathway Activation

This compound functions by stimulating the host's innate immune signaling cascade that is naturally triggered by viral infections. The core of this mechanism is the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the antiviral response.[1] This activation is dependent on the mitochondrial antiviral-signaling (MAVS) protein, the central adaptor for the RLR pathway.[1]

Upon stimulation by this compound, the RLR pathway initiates a signaling cascade:

-

Sensing and MAVS Recruitment: While the direct target of this compound is not fully elucidated, its activity necessitates the presence of MAVS. In a natural infection, RLRs like RIG-I and MDA5 detect viral RNA and signal through MAVS.[4][5]

-

Kinase Activation: MAVS acts as a scaffold to recruit and activate downstream kinases, including TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[4]

-

IRF3 Phosphorylation and Dimerization: These kinases phosphorylate IRF3, causing it to dimerize and translocate from the cytoplasm to the nucleus.[5]

-

Antiviral Gene Expression: In the nucleus, phosphorylated IRF3 drives the expression of a wide array of antiviral genes, including Type I interferons (IFN-α/β), as well as interferon-stimulated genes (ISGs) such as RIG-I, MDA5, Mx1, IFIT1, and IRF7.[1][2] This cascade establishes a powerful antiviral state in the cell, inhibiting the replication of a broad range of viruses.

Caption: this compound activates the RLR pathway, leading to IRF3 phosphorylation and antiviral gene expression.

Broad-Spectrum Antiviral Activity

This compound has demonstrated significant efficacy against a wide range of RNA viruses from different families. Its host-directed mechanism of action makes it less susceptible to viral resistance mutations that often plague direct-acting antivirals.

Quantitative Data Summary

The antiviral activity of this compound and its parent compound, KIN1400, has been quantified against several viruses. The data below is compiled from studies in various cell culture models.[1]

| Virus Family | Virus | Compound | Metric | Value | Cell Line |

| Flaviviridae | Hepatitis C Virus (HCV) | KIN1400 | EC50 | <2 µM | Huh7 |

| Flaviviridae | Dengue Virus 2 (DV2) | This compound | RNA Reduction | >90% at 20 µM | THP-1 |

| Orthomyxoviridae | Influenza A Virus (IAV) | This compound | Titer Reduction | ~1.5-2 log units | A549 |

| Filoviridae | Ebola Virus (EBOV) | This compound | Titer Reduction | ~1.5 log units at 5 µM | HUVEC |

| Paramyxoviridae | Nipah Virus (NiV) | This compound | Titer Reduction | Significant at 5 µM | HUVEC |

| Arenaviridae | Lassa Virus (LASV) | This compound | Titer Reduction | Significant at 5 µM | HUVEC |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | This compound | Titer Reduction | ~1.5-2 log units | A549 |

Note: EC50 refers to the half-maximal effective concentration. Data for this compound is often presented as a reduction in viral titer or RNA at specified concentrations.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

General Antiviral Activity Assay (Plaque Assay)

This protocol provides a framework for assessing the ability of this compound to inhibit the production of infectious virus particles.

Caption: General workflow for assessing the antiviral activity of this compound.

Methodology:

-

Cell Seeding: Seed appropriate host cells (e.g., HUVECs, A549, Huh7) in 24-well plates and grow to confluence.[6]

-

Pre-treatment: Treat cells with the desired concentrations of this compound (e.g., 1 µM and 5 µM) or a vehicle control (0.5% DMSO) for 22 hours.[6]

-

Infection: After 22 hours, replace the medium with fresh medium containing the same concentrations of this compound or DMSO. Two hours later (total 24-hour pretreatment), infect the cells with the virus of interest (e.g., EBOV at MOI 0.5, NiV at MOI 0.1) for 1 hour.[6]

-

Post-Infection Treatment: Remove the virus inoculum and replace it with fresh medium containing this compound or DMSO.[6]

-

Incubation & Collection: Incubate the infected cells for a period appropriate for the virus (e.g., 96 hours for EBOV).[6] Collect the cell culture supernatant.

-

Quantification: Determine the number of infectious virus particles in the supernatant by a standard plaque assay on a permissive cell line (e.g., Vero E6 cells).[6] The limit of detection is typically 25 PFU/ml.[6]

IRF3 Nuclear Translocation Assay

This immunofluorescence assay is used to visualize the activation of the RLR pathway by confirming the movement of IRF3 into the nucleus.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., HEK293, Huh7) on coverslips. Treat with this compound (e.g., 5, 10, or 20 µM), a positive control (e.g., Sendai Virus, SeV), or a vehicle control (0.5% DMSO).[6]

-

Fixation and Permeabilization: After the desired treatment period, fix the cells in 4% paraformaldehyde. Permeabilize the cells with a detergent such as Triton X-100.

-

Immunostaining: Stain the cells with a primary antibody against IRF3 (e.g., anti-IRF3 rabbit polyclonal antibody).[6]

-

Secondary Antibody and Nuclear Stain: Apply a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).[6] Counterstain the nuclei with DAPI or Hoechst dye.[6]

-

Imaging: Acquire images using a fluorescence microscope. Nuclear translocation is confirmed by the co-localization of the IRF3 signal (green) and the nuclear stain (blue).

Gene Expression Analysis (RT-qPCR)

This protocol is used to quantify the induction of innate immune genes following this compound treatment.

Methodology:

-

Cell Treatment: Treat macrophage-like cells (e.g., PMA-differentiated THP-1 cells) with this compound or DMSO control for a specified time (e.g., 20 hours).[1]

-

RNA Extraction: Harvest the cells and extract total cellular RNA using a suitable kit (e.g., RNeasy Kit).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for target genes (e.g., IFIT1, MX1, RIG-I, MDA5) and a housekeeping gene for normalization (e.g., GAPDH).[6]

-

Data Analysis: Calculate the fold induction of the target genes in this compound-treated samples relative to the DMSO-treated controls using the ΔΔCt method.[6]

Conclusion

This compound is a potent, host-directed antiviral agent that activates the RLR signaling pathway to induce a broad-spectrum antiviral state. By stimulating the production of interferons and a suite of interferon-stimulated genes, it effectively inhibits the replication of numerous clinically significant RNA viruses in cell culture models. Its mechanism of action, targeting a conserved innate immune pathway, presents a high barrier to the development of viral resistance. The data and protocols presented in this guide provide a foundational resource for further investigation and development of this compound and similar host-targeted antivirals.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. KEGG PATHWAY: RIG-I-like receptor signaling pathway - Homo sapiens (human) [kegg.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RIG-I-like Receptor Signaling Pathway in Antiviral Immunity - Creative Proteomics [cytokine.creative-proteomics.com]

- 5. Activation of RIG-I-like Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

KIN1408: A Technical Guide to its Discovery and Preclinical Development as a Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1408 is a novel small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating potent broad-spectrum antiviral activity in preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and development history of this compound. It includes a compilation of quantitative data from key experiments, detailed representative experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While this compound showed significant promise as a host-directed antiviral, its development trajectory has pivoted towards immuno-oncology and vaccine adjuvant applications, reflecting a broader strategic focus of its developer, Kineta, Inc. This document serves as a comprehensive resource for researchers interested in the RLR pathway and the development of innate immune agonists.

Discovery and Development History

This compound belongs to a series of hydroxyquinoline-based compounds identified through a high-throughput screening campaign aimed at discovering activators of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the innate immune response to viral infections.[1] This screening effort was part of a broader initiative by Kineta, Inc. to develop small molecule agonists of the RLR pathway for therapeutic purposes.[2]

The initial lead compound, KIN1400, was identified from a diverse chemical library for its ability to induce the expression of IRF3-dependent genes.[1] Subsequent structure-activity relationship (SAR) studies led to the synthesis and evaluation of several analogs, including this compound. This compound was selected for further development due to its comparable antiviral potency to the parent compound and improved solubility characteristics.[1]

Kineta's RLR agonist program has received funding support, including grants from the National Institute of Allergy and Infectious Diseases (NIAID), to advance these novel antiviral candidates.[2] While initially focused on broad-spectrum antiviral applications, the program has since expanded to explore the potential of these RLR agonists, such as the related compound KIN1148, as vaccine adjuvants and in cancer immunotherapy.[3][4][5][6][7][8][9] In 2018, Kineta entered into a research collaboration and license agreement with Pfizer to develop RIG-I agonists for cancer immunotherapy, highlighting a significant strategic direction for this class of molecules.[10]

As of the latest available information, there are no publicly disclosed clinical trials of this compound for the treatment of viral infections.

Mechanism of Action: Activating the RLR Signaling Pathway

This compound exerts its antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system responsible for detecting viral RNA in the cytoplasm.

Signaling Pathway Diagram

Caption: this compound activates the RIG-I receptor, initiating a signaling cascade through MAVS and TBK1/IKKε, leading to the phosphorylation and dimerization of IRF3. Activated IRF3 translocates to the nucleus to drive the expression of antiviral genes.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical experiments evaluating the antiviral activity of this compound and its parent compound, KIN1400.

Table 1: In Vitro Antiviral Activity of KIN1400 Series Compounds

| Virus | Cell Line | Compound | Concentration (µM) | % Viral RNA Reduction (relative to DMSO) | Reference |

| West Nile Virus (WNV) | HEK293 | KIN1400 | 20 | >90% | [1] |

| Dengue Virus 2 (DV2) | Huh7 | KIN1400 | 20 | ~80% | [1] |

| Dengue Virus 2 (DV2) | THP-1 | This compound | 10 | ~75% | [1] |

| Hepatitis C Virus (HCV) | Huh7.5 | KIN1400 | 10 | ~70% (prophylactic) | [1] |

| Ebola Virus (EBOV) | HUVEC | This compound | 5 | >90% (infectious particles) | [1] |

| Nipah Virus (NiV) | HUVEC | This compound | 5 | ~90% (infectious particles) | [1] |

| Lassa Virus (LASV) | HUVEC | This compound | 5 | ~80% (infectious particles) | [1] |

Table 2: Induction of Innate Immune Gene Expression by this compound in THP-1 Cells

| Gene | Fold Induction (relative to DMSO) at 10 µM | Reference |

| IFIT1 | >100 | [1] |

| RIG-I | ~10 | [1] |

| MDA5 | ~5 | [1] |

| IRF7 | ~15 | [1] |

| Mx1 | ~20 | [1] |

Experimental Protocols

The following are representative protocols for key experiments based on the methodologies described in the primary literature.[1] These are intended to provide a detailed understanding of the experimental setup and should be adapted as needed for specific laboratory conditions.

In Vitro Antiviral Activity Assay (Plaque Assay)

This protocol describes the quantification of infectious viral particles following treatment with this compound.

Workflow Diagram:

Caption: Workflow for determining antiviral activity using a plaque assay.

Detailed Protocol:

-

Cell Seeding: Seed Vero cells (or other susceptible cell lines) in 6-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Treatment: On the day of infection, remove the culture medium and treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a DMSO vehicle control diluted in serum-free medium. Incubate for a predetermined time (e.g., 24 hours for prophylactic studies).

-

Viral Infection: Remove the compound-containing medium and infect the cells with the virus of interest at a multiplicity of infection (MOI) that will produce a countable number of plaques. Adsorb the virus for 1-2 hours at 37°C.

-

Overlay: Remove the viral inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fixation and Staining: After incubation, fix the cells with a solution of 10% formalin. Following fixation, remove the overlay and stain the cell monolayer with a crystal violet solution.

-

Plaque Counting: Gently wash the plates with water to remove excess stain. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well to determine the viral titer. The percent inhibition is calculated relative to the DMSO-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Innate Immune Gene Expression

This protocol outlines the measurement of changes in the expression of antiviral genes in response to this compound treatment.

Workflow Diagram:

Caption: Workflow for quantifying gene expression changes using qRT-PCR.

Detailed Protocol:

-

Cell Treatment: Seed cells (e.g., THP-1 monocytes) in 12-well plates. Treat the cells with the desired concentrations of this compound or DMSO control for a specified time (e.g., 6, 12, or 24 hours).

-

RNA Isolation: Lyse the cells and isolate total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions. Quantify the RNA concentration and assess its purity.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.

-

Quantitative PCR: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the synthesized cDNA as a template, and primers specific for the target genes (e.g., IFIT1, RIG-I, MDA5, IRF7, Mx1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Run the qPCR reaction on a real-time PCR instrument. Analyze the resulting amplification data using the ΔΔCt method to calculate the fold change in gene expression in this compound-treated samples relative to the DMSO-treated control.

Preclinical Safety and Toxicology

There is limited publicly available information specifically on the preclinical safety and toxicology of this compound. However, the development of small molecule RIG-I agonists for therapeutic use necessitates a thorough evaluation of their safety profile. Key considerations for the preclinical toxicology of such compounds would include:

-

In vitro cytotoxicity: Assessment of the compound's toxicity in various cell lines to determine the therapeutic window.

-

In vivo tolerability: Single and repeat-dose toxicity studies in animal models (e.g., rodents, non-human primates) to identify potential target organs of toxicity and establish a maximum tolerated dose (MTD).

-

Immunotoxicity: Evaluation of the potential for exaggerated or off-target immune stimulation, which could lead to cytokine release syndrome or autoimmune-like toxicities.

-

Genotoxicity and safety pharmacology: Standard battery of tests to assess mutagenic potential and effects on major organ systems.

While specific data for this compound is not available, the progression of related RIG-I agonists into immuno-oncology programs suggests that this class of molecules has a manageable safety profile in preclinical models.[7]

Conclusion and Future Directions

This compound represents a significant discovery in the field of host-directed antiviral therapies. As a potent small molecule agonist of the RLR pathway, it has demonstrated broad-spectrum activity against a range of clinically relevant RNA viruses in vitro. The mechanism of action, involving the activation of the innate immune system to produce a multifaceted antiviral state, offers a promising strategy to combat viral infections and potentially overcome the challenge of viral resistance.

While the initial focus of the KIN1400 series was on antiviral applications, the development trajectory has pivoted towards immuno-oncology and vaccine adjuvants. This shift highlights the versatility of targeting the RLR pathway for various therapeutic indications. The collaboration between Kineta and Pfizer for the development of RIG-I agonists in cancer underscores the significant potential of this class of molecules.

Future research in the antiviral space could focus on optimizing the therapeutic index of RLR agonists, exploring their efficacy in in vivo models of viral infection, and defining the optimal timing and duration of treatment. Furthermore, a deeper understanding of the specific gene signatures induced by different RLR agonists could enable the development of more tailored therapies for specific viral diseases. The foundation of knowledge built around the discovery and preclinical characterization of this compound will undoubtedly continue to inform and inspire the development of the next generation of innate immune-modulating therapeutics.

References

- 1. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. biorxiv.org [biorxiv.org]

- 4. RIG-I agonist(Kineta) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. A small molecule RIG-I agonist serves to adjuvant broad multifaceted influenza virus vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kineta RLR Agonist Demonstrates Tumor Regression And An Adaptive Immune Response In Colon Carcinoma Model - BioSpace [biospace.com]

- 8. A Small Molecule RIG-I Agonist Serves as an Adjuvant to Induce Broad Multifaceted Influenza Virus Vaccine Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. pfizer.com [pfizer.com]

An In-depth Technical Guide to KIN1408: A Novel Broad-Spectrum Antiviral Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIN1408 is a synthetic small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating potent broad-spectrum antiviral activity against a range of RNA viruses. By activating the host's innate immune system, this compound triggers a cascade of signaling events that culminate in the production of type I interferons and other antiviral effectors, thereby establishing a cellular antiviral state. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and antiviral profile of this compound. Detailed experimental protocols for key assays and visualizations of the underlying signaling pathways are included to facilitate further research and development of this promising antiviral candidate.

Chemical Structure and Physicochemical Properties

This compound is a hydroxyquinoline derivative and an analog of the parent compound KIN1400. Its systematic IUPAC name is 7-((4-(Difluoromethoxy)phenyl)(5-methoxybenzo[d]thiazol-2-ylamino)methyl)quinolin-8-ol[1]. The chemical structure and key physicochemical properties of this compound are summarized below.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C25H19F2N3O3S | [2] |

| Molecular Weight | 479.50 g/mol | [2] |

| CAS Number | 1903800-11-2 | [2] |

| Appearance | Light yellow to yellow solid | [1] |

| Solubility | Soluble in DMSO (≥ 39 mg/mL) | [1] |

| Predicted LogP | 5.8 | (Predicted using computational models) |

| SMILES | COC1=CC=C(SC(NC(C2=CC=C(OC(F)F)C=C2)C3=C(O)C(N=CC=C4)=C4C=C3)=N5)C5=C1 | [1] |

Mechanism of Action: RLR Pathway Agonist

This compound exerts its antiviral effects by activating the RIG-I-like receptor (RLR) signaling pathway, a critical component of the innate immune system responsible for detecting viral RNA in the cytoplasm of host cells. This activation is dependent on the mitochondrial antiviral-signaling protein (MAVS) and leads to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3)[3].

Upon activation, IRF3, along with other transcription factors like NF-κB, drives the expression of a wide array of antiviral genes, including type I interferons (IFN-α/β) and interferon-stimulated genes (ISGs) such as MDA5, RIG-I, Mx1, IRF7, and IFIT1[1][3]. These gene products collectively establish a potent antiviral state within the cell and in neighboring cells, inhibiting viral replication and spread[3].

Antiviral Activity

This compound has demonstrated broad-spectrum antiviral activity against a variety of RNA viruses. Its efficacy is attributed to the induction of a host-mediated antiviral state rather than direct inhibition of viral components. This host-directed mechanism suggests a higher barrier to the development of viral resistance.

Table 2: Antiviral Activity of this compound and Parent Compound KIN1400

| Virus | Family | This compound Activity | KIN1400 EC50 | Cell Line | Assay | Reference |

| Ebola Virus (EBOV) | Filoviridae | 1.5-log unit decrease in infectious particles at 5 µM | Not Reported | HUVEC | Plaque Assay | [3] |

| Nipah Virus (NiV) | Paramyxoviridae | Significant reduction in viral titers | Not Reported | HUVEC | Plaque Assay | [3] |

| Lassa Virus (LASV) | Arenaviridae | Significant reduction in viral titers | Not Reported | HUVEC | Plaque Assay | [3] |

| Dengue Virus (DENV-2) | Flaviviridae | Suppresses viral RNA to levels similar to KIN1400 | >50% decrease in viral RNA at 2 µM | Huh7 | qRT-PCR | [3][4] |

| West Nile Virus (WNV) | Flaviviridae | Activity reported | 50% suppression of viral RNA between 2-10 µM (post-infection) | HEK293 | qRT-PCR | [3][4] |

| Hepatitis C Virus (HCV) | Flaviviridae | Activity reported | <2 µM (pre-infection); ~2-5 µM (post-infection) | Huh7 | qRT-PCR | [3][4] |

| Influenza A Virus | Orthomyxoviridae | Activity reported | Not Reported | - | - | [3] |

| Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Activity reported | Not Reported | - | - | [3] |

Note: Specific EC50 values for this compound are not widely reported in the public literature. The data for the parent compound KIN1400 are provided for reference and to indicate the potential potency of the KIN1400 series of compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity and mechanism of action.

General Cell Culture and Compound Treatment

-

Cell Lines: Human umbilical vein endothelial cells (HUVECs), human embryonic kidney 293 (HEK293) cells, and human hepatoma Huh7 cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. A vehicle control (e.g., 0.5% DMSO) is included in all experiments.

Antiviral Assays

4.2.1. Plaque Assay for Viral Titer Quantification

This assay is used to determine the number of infectious virus particles in a sample.

-

Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., Vero E6 cells) in 6-well plates.

-

Serial Dilutions: Prepare ten-fold serial dilutions of the collected cell culture supernatants.

-

Infection: Inoculate the cell monolayers with the viral dilutions and incubate for 1 hour at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C for several days until visible plaques (zones of cell death) are formed.

-

Staining: Fix the cells and stain with a dye such as crystal violet to visualize and count the plaques.

-

Calculation: The viral titer is calculated as plaque-forming units per milliliter (PFU/mL).

4.2.2. Quantitative Reverse Transcription PCR (qRT-PCR) for Viral RNA Quantification

This method is used to measure the amount of viral RNA within infected cells.

-

RNA Extraction: Isolate total RNA from the cell lysates using a commercial RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and virus-specific primers or random hexamers.

-

qPCR: Perform real-time PCR using the synthesized cDNA as a template, virus-specific primers, and a fluorescent probe or dye (e.g., SYBR Green).

-

Data Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve of known viral RNA concentrations. Results are often normalized to a host housekeeping gene (e.g., GAPDH).

Mechanism of Action Assays

4.3.1. Immunofluorescence for IRF3 Nuclear Translocation

This assay visualizes the movement of IRF3 from the cytoplasm to the nucleus upon activation.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or controls for the desired time.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for IRF3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

-

Nuclear Staining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Nuclear translocation of IRF3 is observed as the co-localization of the IRF3 signal (e.g., green fluorescence) with the nuclear stain (e.g., blue fluorescence).

4.3.2. MAVS-Dependence Assay

To confirm the role of MAVS in this compound-mediated signaling, cells with and without MAVS expression are utilized.

-

Cell Lines: Use wild-type cells and MAVS-knockout (MAVS-KO) cells generated using techniques like CRISPR/Cas9.

-

Treatment and Analysis: Treat both cell lines with this compound and assess downstream signaling events, such as IRF3 phosphorylation or the expression of ISGs (e.g., IFIT1) via Western blotting or qRT-PCR.

-

Interpretation: The induction of these downstream markers in wild-type cells but not in MAVS-KO cells confirms the MAVS-dependency of this compound's activity.

Conclusion and Future Directions

This compound is a promising broad-spectrum antiviral agent that functions by activating the host's innate immune system through the RLR pathway. Its host-directed mechanism of action is a significant advantage, potentially reducing the likelihood of viral resistance. The data presented in this guide highlight its potent in vitro activity against a range of clinically significant RNA viruses.

Future research should focus on:

-

Comprehensive in vivo efficacy and pharmacokinetic studies in relevant animal models.

-

Determination of specific EC50 values for this compound against a wider panel of viruses.

-

Further elucidation of the precise molecular target of this compound within the RLR pathway.

-

Lead optimization to enhance potency, solubility, and drug-like properties.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to advance the study and potential clinical application of this compound as a novel antiviral therapeutic.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 3. Quantification of viral RNA by qRT-RCR. [bio-protocol.org]

- 4. Targeting Innate Immunity for Antiviral Therapy through Small Molecule Agonists of the RLR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

KIN1408: A Deep Dive into its Impact on Host Antiviral Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

KIN1408 is a small molecule agonist of the RIG-I-like receptor (RLR) pathway, demonstrating broad-spectrum antiviral activity against a range of RNA viruses.[1] This technical guide provides a comprehensive overview of the mechanism of action, quantitative antiviral efficacy, and the underlying signaling pathways activated by this compound. Detailed experimental protocols are provided to enable replication and further investigation of its properties.

Core Mechanism of Action

This compound functions as a potent activator of the host's innate immune response. It specifically targets the RIG-I-like receptor (RLR) pathway, a critical component of the cellular machinery for detecting viral RNA. Upon activation, the RLR pathway initiates a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral gene products.

The key steps in the mechanism of action are:

-

RLR Agonism: this compound acts as an agonist of the RLR pathway.[1]

-

MAVS-Dependent Signaling: The signal is transduced through the mitochondrial antiviral-signaling protein (MAVS), an essential adaptor protein in the RLR pathway.

-

IRF3 Activation: This leads to the activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor.

-

Antiviral Gene Expression: Activated IRF3 translocates to the nucleus and drives the expression of a suite of antiviral genes, including MDA5, RIG-I, Mx1, IRF7, and IFIT1.[1]

Quantitative Antiviral Activity

This compound has demonstrated significant antiviral activity against a variety of RNA viruses in vitro. The following tables summarize the quantitative data from key studies.

Table 1: Antiviral Activity of this compound against various RNA viruses.

| Virus | Cell Line | This compound Concentration (µM) | Reduction in Infectious Virus Particles (log10) | Reference |

| Ebola Virus (EBOV) | HUVEC | 5 | 1.5 | [1] |

| Nipah Virus (NiV) | HUVEC | 5 | 2.5 | [1] |

| Lassa Virus (LASV) | HUVEC | 5 | 4.5 | [1] |

Table 2: Gene Expression induced by KIN1400 series compounds in THP-1 cells.

| Gene | KIN1400 (10 µM) Fold Induction | This compound (10 µM) Fold Induction | KIN1409 (10 µM) Fold Induction |

| MDA5 | >2 | >2 | >2 |

| RIG-I | >2 | >2 | >2 |

| Mx1 | >2 | >2 | >2 |

| IRF7 | >2 | >2 | >2 |

| IFIT1 | >2 | >2 | >2 |

| (Data derived from microarray analysis, with differential gene expression defined as at least a 2-fold change in expression) |

Signaling Pathway

The signaling cascade initiated by this compound is a critical aspect of its antiviral activity. The following diagram illustrates the key components and their interactions.

Caption: this compound-activated RLR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate further research.

Cell Culture and Virus Infection

-

Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in Endothelial Cell Growth Medium.

-

THP-1 (human monocytic) cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For differentiation into macrophage-like cells, THP-1 cells are treated with 40 nM phorbol myristate acetate (PMA) for 24 hours.

-

-

Virus Strains:

-

Ebola virus (EBOV)

-

Nipah virus (NiV)

-

Lassa virus (LASV)

-

-

Infection Protocol:

-

Seed cells in 24-well plates and grow to confluency.

-

Pre-treat cells with specified concentrations of this compound or DMSO (vehicle control) for 22 hours.

-